8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as MOB-015, is a novel antifungal agent that has shown promising results in preclinical studies. MOB-015 belongs to the class of spirocyclic oxaboroles, which have been shown to have potent antifungal activity against a wide range of fungi.
Wirkmechanismus
8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one exerts its antifungal activity by inhibiting the fungal enzyme leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis in fungi. This compound binds to the active site of LeuRS, preventing the attachment of leucine to its cognate tRNA, which ultimately leads to inhibition of protein synthesis and fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in mammalian cells, with no significant cytotoxicity observed in vitro. In animal studies, this compound has been well-tolerated, with no significant adverse effects observed. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is its broad spectrum of activity against various fungal species, including drug-resistant strains. This compound has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively new status as an antifungal agent, with limited clinical data available.
Zukünftige Richtungen
There are several future directions for research on 8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One area of interest is the development of combination therapies with this compound and other antifungal agents, which may enhance its efficacy against drug-resistant strains. Another area of interest is the development of topical formulations of this compound for the treatment of dermatophyte infections. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of 8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 3-methoxybenzylamine with 1,4-dioxaspiro[4.5]decane-8,9-dione, followed by reduction with sodium borohydride to yield the final product. The synthesis method has been optimized to yield high purity this compound with good yield.
Wissenschaftliche Forschungsanwendungen
8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been extensively studied for its antifungal activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and dermatophytes. In vitro studies have shown that this compound has potent activity against these fungi, with minimum inhibitory concentrations (MICs) in the low micromolar range. This compound has also been shown to have a broad spectrum of activity, with efficacy against both azole-resistant and non-resistant strains of fungi.
Eigenschaften
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-5-2-4-14(12-15)13-18-10-9-17(7-3-11-21-17)8-6-16(18)19/h2,4-5,12H,3,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAQJHPOAINDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3(CCCO3)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.